2-Tert-butoxy-6-(cyclohexylmethyl)phenol

Description

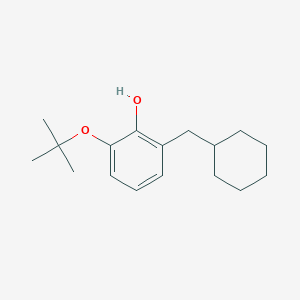

2-Tert-butoxy-6-(cyclohexylmethyl)phenol is a phenolic derivative characterized by a tert-butoxy group at the C2 position and a cyclohexylmethyl substituent at the C6 position of the aromatic ring. This compound is structurally distinct due to the steric bulk of the tert-butoxy group and the hydrophobic cyclohexylmethyl moiety, which influence its physicochemical properties and biological activity.

Properties

Molecular Formula |

C17H26O2 |

|---|---|

Molecular Weight |

262.4 g/mol |

IUPAC Name |

2-(cyclohexylmethyl)-6-[(2-methylpropan-2-yl)oxy]phenol |

InChI |

InChI=1S/C17H26O2/c1-17(2,3)19-15-11-7-10-14(16(15)18)12-13-8-5-4-6-9-13/h7,10-11,13,18H,4-6,8-9,12H2,1-3H3 |

InChI Key |

WWULFYYSTQFVTJ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC1=CC=CC(=C1O)CC2CCCCC2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Tert-butoxy-6-(cyclohexylmethyl)phenol typically involves the reaction of tert-butyl alcohol with 2,6-dihydroxybenzyl alcohol in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as toluene or dichloromethane to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound are not widely documented, as it is primarily used in research settings. the general approach would involve scaling up the laboratory synthesis methods, ensuring the reaction conditions are optimized for larger volumes.

Chemical Reactions Analysis

Types of Reactions

2-Tert-butoxy-6-(cyclohexylmethyl)phenol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form quinones.

Reduction: The compound can be reduced to form corresponding alcohols.

Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

Oxidation: Quinones and other oxidized derivatives.

Reduction: Corresponding alcohols.

Substitution: Halogenated or nitrated derivatives of the original compound.

Scientific Research Applications

2-Tert-butoxy-6-(cyclohexylmethyl)phenol has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a starting material for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and antioxidant properties.

Medicine: Explored for its potential therapeutic effects, although specific applications are still under research.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Tert-butoxy-6-(cyclohexylmethyl)phenol involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their activity. The compound’s aromatic ring can also participate in π-π interactions, affecting the function of proteins and enzymes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted Phenolic Derivatives with Cyclohexylmethyl Motifs

highlights the importance of the cyclohexylmethyl group in enhancing biological activity. For example:

- Compound 1 (Ugonin) : Exhibits a cyclohexylmethyl substituent at C6, resulting in an IC50 of 0.05 µM for bacterial neuraminidase (BNA) inhibition, a ~88-fold improvement over luteolin (IC50 = 4.4 µM).

- Compound 2 : Contains a cyclohexylmethyl group and shows an IC50 of 0.07 µM, 250-fold more potent than eriodyctiol (IC50 = 17.8 µM).

Key Insight : The cyclohexylmethyl group enhances hydrophobic interactions with enzyme active sites, improving binding affinity and inhibitory potency .

Schiff Base Analogs with tert-Butyl Groups

and describe ((E)-2-tert-butyl-6-((cyclohexylimino)methyl)-4-methoxyphenol), a Schiff base with structural similarities. Key features include:

- Crystal structure: The tert-butyl group contributes to steric hindrance, which may reduce reactivity compared to 2-Tert-butoxy-6-(cyclohexylmethyl)phenol, where the tert-butoxy group is directly electron-withdrawing .

Benzotriazole-Based UV Stabilizers

and list benzotriazole derivatives with tert-butyl and cyclohexyloxy substituents, such as 2-(3'-sec-butyl-5'-tert-butyl-2'-hydroxyphenyl)benzotriazole (CAS 36437-37-3). These compounds prioritize UV absorption due to extended conjugation, contrasting with this compound’s likely biological applications. Structural differences include:

- Benzotriazole core : Enhances UV stability via resonance delocalization.

- sec-Butyl vs. cyclohexylmethyl : The latter’s cyclic structure provides greater rigidity and hydrophobicity, which may favor membrane penetration in antimicrobial contexts .

Comparative Data Table

Mechanistic and Functional Insights

- Hydrophobic Interactions: The cyclohexylmethyl group in this compound likely enhances binding to hydrophobic enzyme pockets, akin to ugonins .

- Electron Effects: The tert-butoxy group’s electron-withdrawing nature may polarize the phenolic -OH, increasing acidity and hydrogen-bonding capacity compared to tert-butyl-substituted analogs .

- Steric Effects : The cyclohexylmethyl group’s bulk may limit rotational freedom, favoring bioactive conformations, whereas benzotriazole derivatives prioritize planar conjugation for UV absorption .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.